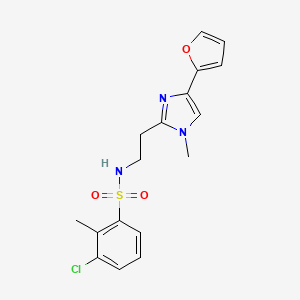

3-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3S/c1-12-13(18)5-3-7-16(12)25(22,23)19-9-8-17-20-14(11-21(17)2)15-6-4-10-24-15/h3-7,10-11,19H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTXLGXMGAZUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC2=NC(=CN2C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A furan ring which is known for its biological activity.

- An imidazole moiety , often associated with various pharmacological effects.

- A sulfonamide group , which enhances its solubility and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including those similar to our compound. For instance, compounds with imidazole and furan rings have shown significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) | Reference Compound (Ceftriaxone) MIC (µM) |

|---|---|---|

| Staphylococcus aureus | 20 - 40 | 0.1 |

| E. coli | 40 - 70 | 4 |

These findings suggest that while the compound exhibits antibacterial activity, it may not be as potent as established antibiotics like ceftriaxone .

The mechanism by which sulfonamide compounds exert their antibacterial effects typically involves the inhibition of bacterial folic acid synthesis. This is critical for bacterial growth and replication. The presence of the imidazole ring may also contribute to additional mechanisms such as interference with nucleic acid synthesis .

Study on Antimicrobial Efficacy

In a comparative study, several imidazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds containing both furan and imidazole exhibited enhanced activity against multi-drug resistant strains of bacteria compared to those lacking such structures. Notably, the compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) strains .

In Vivo Studies

In vivo studies are essential to evaluate the therapeutic potential of this compound. Preliminary animal models have demonstrated promising results in reducing bacterial load in infected tissues when treated with similar sulfonamide derivatives. These studies underscore the need for further research into pharmacokinetics and toxicity profiles .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole and furan moieties exhibit notable antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit bacterial growth effectively. A study highlighted the synthesis of related compounds that demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting that 3-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylbenzenesulfonamide could be explored for similar applications .

Antiviral Properties

Compounds with furan and imidazole structures have also been investigated for their antiviral activities. Research into phenanthroindolizidine alkaloids has shown that modifications to these structures can enhance their efficacy against viruses such as the tobacco mosaic virus (TMV). This insight suggests that 3-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylbenzenesulfonamide may be a candidate for antiviral drug development .

Inhibition of Kinases

The compound's structural features may also allow it to act as an inhibitor of specific kinases, which are critical in various signaling pathways involved in cancer and other diseases. The presence of the imidazole ring is particularly relevant, as it has been associated with potent kinase inhibition in other compounds .

Biodegradability Studies

Research on the biodegradability of N-heterocyclic compounds indicates that structural characteristics significantly influence their environmental fate. The sulfonamide group in 3-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylbenzenesulfonamide may enhance its degradation under aerobic conditions, making it a subject of interest for studies aimed at understanding the environmental impact of pharmaceutical contaminants .

Wastewater Treatment

The compound's potential for use in wastewater treatment processes has been suggested due to its chemical structure, which may facilitate interactions with organic pollutants. Studies have demonstrated that certain heterocyclic compounds can improve the biodegradation rates of contaminants in post-hydrothermal liquefaction wastewater .

Synthesis of Functional Materials

The unique chemical structure of 3-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylbenzenesulfonamide allows for its potential use in synthesizing advanced materials. Its ability to form complexes with metals could lead to the development of new catalysts or materials with specific electronic properties .

Polymer Chemistry

In polymer chemistry, sulfonamide groups are known to enhance the thermal stability and mechanical properties of polymers. Incorporating this compound into polymer matrices could yield materials with improved performance characteristics suitable for various applications, including coatings and composites .

Comparison with Similar Compounds

Key Observations:

- Heterocyclic Diversity : The target compound’s furan-imidazole hybrid contrasts with thioxo-imidazole (Compound 11, ) or naphthoimidazole (). Furan’s electron-rich nature may influence electronic properties compared to bulkier aromatic systems.

- Linker Variations: Ethyl (target) vs.

- Synthetic Routes : Sulfonamide derivatives often employ coupling agents (e.g., carbodiimides in ) or acid catalysis (PTSA in ). The target’s synthesis remains undefined in the evidence.

Physicochemical and Functional Comparisons

- Melting Points : Compound 11 (177–180°C, ) suggests higher crystallinity compared to sulfonamides with flexible linkers (e.g., ethyl/propyl). The target’s melting point is unreported but may align with analogs featuring rigid heterocycles.

- Solubility : The naphthoimidazole derivative (, MW: ~422 g/mol) likely has lower aqueous solubility than the target (estimated MW: ~380 g/mol) due to increased hydrophobicity.

- Bioactivity Clues : While biological data for the target is absent, sulfonamides with triazine cores () are herbicides, whereas thioxo-imidazole derivatives () may target enzymes like carbonic anhydrase. The furan moiety in the target could confer unique binding interactions.

Commercial and Stability Considerations

- This raises questions about the target’s long-term viability.

- Synthetic Feasibility : The use of carbodiimide coupling () and PTSA catalysis () highlights common methodologies for sulfonamide derivatization, which may apply to the target.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of imidazole and sulfonamide groups. For example, imidazole protons appear as singlets at δ 7.2–7.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 434.08) .

- High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable with reverse-phase C18 columns and acetonitrile/water gradients .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

- Multi-Technique Validation: Cross-validate NMR and MS data with X-ray crystallography (e.g., SHELX-refined structures) to resolve ambiguities in stereochemistry .

- Computational Aids: Density Functional Theory (DFT) simulations predict NMR chemical shifts, which can be compared to experimental data .

- Isotopic Labeling: Use ¹⁵N-labeled intermediates to trace imidazole nitrogen environments .

What methodological approaches are recommended for assessing potential biological activity?

Basic Research Question

- Antimicrobial Assays: Agar dilution methods with E. coli or S. aureus (MIC values <10 µg/mL suggest activity) .

- Enzyme Inhibition Studies: Fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ calculations .

- Controls: Include solvent-only controls and reference drugs (e.g., ciprofloxacin) to validate results .

How can Design of Experiments (DoE) optimize multi-step synthesis?

Advanced Research Question

- Critical Parameters: Temperature, solvent ratio, catalyst loading, and reaction time .

- Statistical Modeling: Use fractional factorial designs to identify interactions (e.g., temperature-catalyst synergy). For example, a 2⁴ factorial design reduces experimental runs by 50% .

- Response Surface Methodology (RSM): Optimize yield and purity simultaneously using central composite designs .

What computational methods predict binding interactions with biological targets?

Advanced Research Question

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). Use crystallographic data (SHELX-refined structures) for accurate ligand poses .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess hydrogen bonding and hydrophobic interactions .

How can side reactions during imidazole and furan synthesis be mitigated?

Basic Research Question

- Common Side Reactions:

- Oxidative degradation of furan under acidic conditions.

- Imidazole ring opening at high temperatures.

- Mitigation Strategies:

- Use inert atmospheres (N₂/Ar) to prevent oxidation .

- Add stabilizing agents (e.g., triethylamine) during imidazole coupling .

What crystallographic techniques refine the compound’s 3D structure?

Advanced Research Question

- Single-Crystal X-Ray Diffraction (SCXRD): SHELX software refines bond lengths (e.g., S–N bond: 1.63 Å) and torsion angles .

- Twinned Data Handling: SHELXL’s TWIN/BASF commands resolve twinning in crystals grown from polar solvents .

How can reaction mechanisms for sulfonamide bond formation be elucidated?

Advanced Research Question

- Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy (e.g., sulfonyl chloride peak at 1180 cm⁻¹) .

- Isotope Tracing: ³⁵S-labeled sulfonyl chlorides track bond formation via autoradiography .

What challenges arise during purification, and how are they addressed?

Basic Research Question

- Challenges: Co-elution of byproducts in column chromatography; low solubility in non-polar solvents.

- Solutions:

- Gradient elution with ethyl acetate/hexane (10–50% increase) improves separation .

- Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.